
3-Bromo-4-ethoxy-5-methoxybenzoic acid
Overview
Description
3-Bromo-4-ethoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and methoxy substituents on the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzoic acid typically involves the bromination of 4-ethoxy-5-methoxybenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or aldehydes .
Scientific Research Applications
3-Bromo-4-ethoxy-5-methoxybenzoic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxy and methoxy groups play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Bromo-4-methoxybenzoic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
3-Bromo-4-ethoxybenzoic acid: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
4-Ethoxy-5-methoxybenzoic acid: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness: 3-Bromo-4-ethoxy-5-methoxybenzoic acid is unique due to the combination of bromine, ethoxy, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Biological Activity
3-Bromo-4-ethoxy-5-methoxybenzoic acid (C10H11BrO4), a brominated derivative of methoxybenzoic acid, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the bromination of 4-ethoxy-5-methoxybenzoic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually conducted in dichloromethane at room temperature, yielding the desired product with high purity and yield .
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including:
- Antimicrobial Activity : The compound exhibits significant inhibitory effects against several plant pathogens, including Cytospora mandshurica and Coniella diplodiella. Research indicates that it can effectively control these pathogens, making it valuable in agricultural applications .
- Growth Regulation : It has been reported to influence plant growth positively, acting as a growth regulator that can enhance crop yields while suppressing weed growth. The compound demonstrated inhibition rates of approximately 62% for barnyard grass root growth and 66.8% for stem growth in experimental setups .
- Enzyme Inhibition : In biochemical studies, this compound has shown potential as an enzyme inhibitor. Its interaction with specific enzymes alters metabolic pathways, suggesting applications in drug development for diseases where enzyme modulation is beneficial .
The mechanism of action involves the compound's interaction with various molecular targets:
- Enzyme Binding : The bromine atom and the ethoxy and methoxy groups facilitate binding to enzyme active sites, modulating their activity. This interaction can lead to either inhibition or activation of biochemical pathways .
- Cellular Effects : The compound may induce oxidative stress in microbial cells, leading to cell membrane damage and subsequent cell death. This pro-oxidant activity is a key factor in its antimicrobial efficacy .
Case Study 1: Antifungal Efficacy
In a study assessing the antifungal properties of this compound, the compound was tested against various fungi. Results indicated an effective concentration (EC50) of 10.3 mg/L against Valsa mali, highlighting its potential as an agricultural fungicide .
Case Study 2: Growth Regulation in Weeds
Another study evaluated the herbicidal activity of the compound on barnyard grass. The results showed significant reductions in root and stem lengths compared to control groups, supporting its use as a growth regulator in crop management .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Bromo-4-methoxybenzoic acid | Lacks ethoxy group | Limited herbicidal activity |
3-Bromo-4-ethoxybenzoic acid | Lacks methoxy group | Reduced enzyme inhibition |
4-Ethoxy-5-methoxybenzoic acid | Lacks bromine atom | Lower reactivity |
The unique combination of functional groups in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromo-4-ethoxy-5-methoxybenzoic acid, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves bromination of a pre-substituted benzoic acid precursor. For example, bromination of 4-ethoxy-5-methoxybenzoic acid using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) at 40–60°C can yield the target compound . To minimize over-bromination, stoichiometric control (1:1 molar ratio of precursor to brominating agent) and reaction monitoring via TLC or HPLC are critical. Evidence from analogous compounds suggests that electron-donating groups (e.g., ethoxy, methoxy) direct bromination to the ortho/para positions, requiring precise temperature control (20–50°C) to avoid competing reactions .
Q. How can purity and structural integrity be confirmed after synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : The aromatic proton splitting pattern (e.g., doublets for para-substituted bromine) and integration ratios for ethoxy/methoxy groups (δ 1.3–1.5 ppm for ethoxy –CH2–, δ 3.8–4.0 ppm for methoxy O–CH3) .
- HPLC-MS : Retention time and molecular ion peak ([M-H]⁻ at m/z ≈ 289) for purity assessment .
- FTIR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
Advanced Research Questions
Q. How do the electron-withdrawing/donating effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom (electron-withdrawing) activates the aromatic ring for nucleophilic substitution (e.g., Suzuki coupling), while the ethoxy and methoxy groups (electron-donating) direct electrophilic attacks to specific positions. For example, in Pd-catalyzed couplings, the bromine at position 3 is reactive toward aryl boronic acids, but steric hindrance from the ethoxy (position 4) and methoxy (position 5) groups may require bulky ligands (e.g., SPhos) to enhance yield . Kinetic studies on analogous brominated benzoic acids show that methoxy groups reduce reaction rates by 15–20% compared to unsubstituted analogs .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Methodological Answer : Conflicting NMR/X-ray data can arise from dynamic proton exchange (e.g., carboxylic acid dimerization) or crystal packing effects. Solutions include:
- Variable-temperature NMR : Suppress exchange broadening by cooling to –40°C .
- X-ray crystallography : Resolve ambiguity in substituent positions; for example, methoxy groups in position 5 show characteristic C–O bond lengths of 1.43 Å .
- Comparative analysis : Use structurally similar compounds (e.g., 3-bromo-5-ethoxy-4-methylbenzoic acid, ) as benchmarks for chemical shift assignments .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). The carboxylic acid group often forms hydrogen bonds with Arg120/Arg513 residues, while bromine enhances binding affinity via hydrophobic interactions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with bioactivity. For example, methoxy groups (σ = –0.12) increase electron density, potentially reducing antibacterial efficacy compared to nitro-substituted analogs .
Q. Experimental Design & Data Analysis
Q. What experimental parameters should be optimized to scale up the synthesis of this compound without compromising yield?
- Methodological Answer :
- Solvent selection : Switch from DMF (high boiling point, hard to remove) to acetonitrile for easier post-reaction purification .
- Catalyst loading : Reduce Pd catalyst from 5 mol% to 2 mol% in coupling reactions by adding phase-transfer agents (e.g., TBAB) .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., di-brominated byproducts) by 30% in scaled reactions .
Q. How can unexpected byproducts (e.g., de-ethoxy or demethylation products) be characterized and mitigated?
- Methodological Answer :
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., loss of ethoxy group: m/z 289 → 245) .
- Mechanistic probes : Add radical scavengers (e.g., BHT) to determine if de-alkoxylation is radical-mediated. Evidence from similar compounds shows ethoxy groups are more labile under acidic conditions (pH < 2) .
- Protecting groups : Temporarily protect the carboxylic acid as a methyl ester during bromination to prevent acid-catalyzed side reactions .
Q. Applications in Advanced Research
Q. What role does this compound play in designing enzyme inhibitors?
- Methodological Answer : The compound serves as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs). For example:
- COX-2 inhibition : The bromine and methoxy groups align with the hydrophobic pocket of COX-2, while the carboxylic acid interacts with catalytic arginine residues. IC50 values for derivatives range from 0.8–5.2 μM in vitro .
- Structure-activity relationship (SAR) : Ethoxy chain elongation (e.g., propoxy) improves membrane permeability but reduces solubility, requiring logP optimization .
Q. How can this compound be utilized in material science, such as metal-organic frameworks (MOFs)?
- Methodological Answer : The carboxylic acid group coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs with tunable porosity. Bromine and ethoxy groups introduce steric bulk, enabling pore size modulation (e.g., 5–10 Å pores for gas storage). Thermogravimetric analysis (TGA) of analogous MOFs shows stability up to 300°C .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported reaction yields for bromination of substituted benzoic acids?
- Methodological Answer :
Variations arise from: - Substituent electronic effects : Methoxy groups deactivate the ring, requiring longer reaction times (24–48 hrs vs. 12 hrs for nitro-substituted analogs) .
- Solvent polarity : Polar solvents (DMF) increase bromination rates but may promote side reactions (e.g., oxidation of methoxy groups) .
Standardize protocols using kinetic studies (e.g., in situ IR to track bromine consumption) for direct comparison .
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKJPBQKOGGPIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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